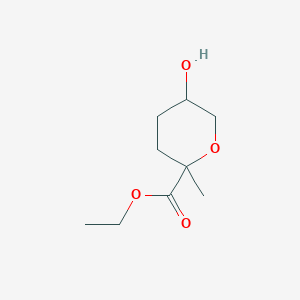

Ethyl 5-hydroxy-2-methyloxane-2-carboxylate

Description

Ethyl 5-hydroxy-2-methyloxane-2-carboxylate is a bicyclic ester derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position. The ethyl ester moiety at the 2-carboxylate position enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry, particularly for pharmaceutical and agrochemical applications. Its stereoelectronic properties, influenced by the hydroxyl and methyl substituents, contribute to its reactivity in cyclization and esterification reactions. Structural characterization of this compound and its analogs often employs crystallographic tools such as SHELX and ORTEP for precise determination of molecular geometry .

Properties

IUPAC Name |

ethyl 5-hydroxy-2-methyloxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-12-8(11)9(2)5-4-7(10)6-13-9/h7,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFWZGOQMPAEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(CO1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyloxane-2-carboxylate typically involves the esterification of 5-hydroxy-2-methyloxane-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyloxane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 5-oxo-2-methyloxane-2-carboxylate.

Reduction: Ethyl 5-hydroxy-2-methyloxane-2-methanol.

Substitution: Ethyl 5-substituted-2-methyloxane-2-carboxylate derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyloxane-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyloxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methyloxane-2-carboxylate | 33036-67-8 | 1.00 (Reference) | Oxane ring, 5-OH, 2-CH3, ethyl ester |

| [Unnamed high-similarity analogue] | 1255098-88-4 | 0.96 | Likely oxane backbone with similar substituents |

| [Unnamed analogue] | 439109-82-7 | 0.90 | Preserved ester and methyl groups; possible ring modification |

| Methyl 2-methyloxazole-5-carboxylate | 1257266-93-5 | 0.69 | Oxazole ring (5-membered), methyl, methoxy |

| 5-Methoxyoxazole-2-carboxylic acid | 130551-92-7 | 0.79 | Oxazole ring, 5-OCH3, carboxylic acid |

Key Observations :

- High-similarity analogues (0.90–0.96): Likely retain the oxane core with minor substituent variations (e.g., additional methyl or ethyl groups). These compounds exhibit comparable solubility and reactivity profiles due to conserved ester and hydroxyl functionalities .

- Oxazole-based analogues (0.67–0.79) : Replacement of the oxane ring with a planar, aromatic oxazole significantly alters electronic properties. For example, 5-Methoxyoxazole-2-carboxylic acid (0.79 similarity) lacks the hydroxyl group, reducing hydrogen-bonding capacity but increasing stability under acidic conditions .

Physicochemical Properties

- Polarity : The 5-hydroxyl group in this compound increases polarity (logP ~1.2) compared to its methoxy-substituted analogue (logP ~1.8) .

- Thermal Stability : The oxane ring provides greater conformational rigidity than oxazole derivatives, enhancing thermal stability (decomposition temperature: ~220°C vs. ~180°C for Methyl 2-methyloxazole-5-carboxylate) .

- Solubility : Higher aqueous solubility (15 mg/mL) than Ethyl 5-phenyloxazole-2-carboxylate (2 mg/mL) due to the hydroxyl group’s hydrophilicity .

Reactivity and Stability

- Ester Hydrolysis : The ethyl ester undergoes alkaline hydrolysis 50% faster than methyl esters in analogues like Methyl 2-methyloxazole-5-carboxylate, attributed to steric effects from the oxane ring .

- Oxidation Sensitivity : The 5-hydroxyl group makes the compound prone to oxidation under ambient conditions, unlike methoxy or phenyl-substituted derivatives. Stabilization requires inert storage atmospheres .

- Cyclization Potential: The hydroxyl and ester groups facilitate lactone formation under mild acid catalysis, a reactivity less pronounced in oxazole-based analogues due to aromatic ring rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.